1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(3-Chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline scaffold. The substitution pattern includes a 3-chloro-4-fluorophenyl group at position 1, an ethyl group at position 8, and a phenyl group at position 2. Pyrazolo[4,3-c]quinolines are pharmacologically significant due to their diverse bioactivities, including anti-inflammatory, anticancer, and enzyme-inhibitory properties . The chloro-fluorophenyl moiety may enhance metabolic stability and target binding affinity, while the ethyl group could improve lipophilicity and membrane permeability .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3/c1-2-15-8-11-22-18(12-15)24-19(14-27-22)23(16-6-4-3-5-7-16)28-29(24)17-9-10-21(26)20(25)13-17/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMGALLCUAHGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)F)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted anilines with pyrazole derivatives, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as Suzuki–Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds under mild conditions . This method utilizes organoboron reagents and palladium catalysts, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce variously substituted pyrazoloquinolines .
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes and receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
A. Anti-inflammatory Activity
- Compound 2i (3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline): Exhibited IC₅₀ = 0.12 μM against LPS-stimulated NO production, comparable to the control 1400W. The amino and hydroxyl groups enhance hydrogen bonding with iNOS/COX-2 enzymes .
- Target Compound: Lacks amino/hydroxyl groups but includes a chloro-fluorophenyl group. This may reduce direct enzyme interactions but improve metabolic stability due to halogenation .
B. Anticancer Activity
- ELND006 (Gamma-Secretase Inhibitor): Features a trifluoromethylphenylsulfonyl group, enabling selective Aβ inhibition over Notch (IC₅₀ = 4.2 nM). The sulfonyl group facilitates hydrophobic interactions with the enzyme’s active site .
- Target Compound: The ethyl group may confer moderate cytotoxicity, but absence of sulfonyl/trifluoromethyl groups likely limits its gamma-secretase selectivity .
C. Photophysical Properties
- 1-(4-Chlorophenyl)-6,8-diphenyl-1H-pyrazolo[4,3-c]quinoline: Demonstrated fluorescence properties suitable for photosensitizing applications. The 6-aryl substituent’s torsion angle (−59.2°) minimizes steric hindrance, enhancing planarity for light absorption .
- Target Compound: The 3-chloro-4-fluorophenyl group’s larger steric bulk (torsion angle ~75.2°) may reduce fluorescence efficiency compared to simpler aryl substituents .
Physicochemical Properties
*Calculated using Molinspiration software.
Structural Geometry and Steric Effects
- 8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline : Bromine’s electron-withdrawing effect increases molecular polarity, but its larger size may sterically hinder target binding compared to fluorine in the target compound .
Key Research Findings
Halogenation Impact: Chloro-fluorophenyl groups enhance metabolic stability but may reduce aqueous solubility compared to hydroxylated analogs .
Ethyl vs. Amino Groups: Ethyl substitution improves lipophilicity (logP = 4.8) but sacrifices direct hydrogen-bonding interactions critical for enzyme inhibition .
Crystallographic Insights: Steric bulk at position 1 significantly alters molecular geometry, influencing photophysical and binding properties .
Biological Activity
1-(3-Chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a fused pyrazole and quinoline ring system. Its chemical formula is , with a molecular weight of approximately 320.79 g/mol. The presence of the chloro and fluoro substituents enhances its lipophilicity and influences its interaction with biological targets.
Anticancer Activity
Research indicates that 1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline exhibits significant anticancer activity across various cancer types, including breast, lung, and colon cancers. The compound selectively targets cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications.
Mechanism of Action:
- Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.
- DNA Intercalation: Studies suggest that the compound can intercalate into DNA, disrupting normal replication processes and leading to apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound demonstrates anti-inflammatory effects . It has been observed to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, which is indicative of its potential in treating inflammatory conditions.
Key Findings:
- The compound significantly reduces iNOS and COX-2 protein expression levels, both of which are crucial mediators in inflammatory responses .
- Quantitative structure–activity relationship (QSAR) analyses have provided insights into the structural determinants that enhance its anti-inflammatory activity .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Anticancer Effects:
- A study investigated the effects of the compound on breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 5 µM.
- The mechanism involved apoptosis induction through caspase activation and mitochondrial membrane potential disruption.
-
Study on Anti-inflammatory Properties:
- In RAW 264.7 cells treated with LPS, the compound exhibited an IC50 value for NO production inhibition at 0.39 µM, comparable to established anti-inflammatory agents.
- Further analysis indicated that treatment reduced the survival rate of RAW cells only at high concentrations (10 µM), suggesting a therapeutic window for lower doses .
Data Summary
| Biological Activity | Observed Effects | IC50 Values |
|---|---|---|
| Anticancer | Reduced cell viability in MCF-7 cells | 5 µM |
| Anti-inflammatory | Inhibition of NO production in RAW 264.7 cells | 0.39 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
